BS-181 hydrochloride is a synthetically derived small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. [] It is primarily recognized for its role in scientific research as a highly selective inhibitor of CDK7, a serine/threonine kinase involved in cell cycle regulation and transcription. [] By inhibiting CDK7, BS-181 hydrochloride disrupts critical cellular processes, making it a valuable tool for investigating these pathways and their roles in various diseases, particularly cancer. [, , , , , ]
BS-181 hydrochloride is a selective inhibitor of Cyclin-dependent kinase 7, known for its potential therapeutic applications in cancer treatment. This compound has gained attention due to its high selectivity and efficacy in inhibiting cell proliferation, particularly in various cancer cell lines. The chemical structure of BS-181 hydrochloride allows it to effectively interfere with key cellular processes by targeting specific kinases involved in cell cycle regulation.
BS-181 hydrochloride is synthesized from commercially available starting materials through a multi-step chemical process. Its development was documented in various studies focusing on selective inhibition of cyclin-dependent kinases, particularly Cyclin-dependent kinase 7. The synthesis and characterization of BS-181 hydrochloride have been detailed in scientific literature, highlighting its potential as a research tool and therapeutic agent.
BS-181 hydrochloride is classified as a small molecule drug candidate and falls under the category of kinase inhibitors. It specifically targets Cyclin-dependent kinase 7, which plays a critical role in regulating the cell cycle and transcription processes.
The synthesis of BS-181 hydrochloride involves several key steps:
The synthetic route is optimized to improve yield and reduce costs, often incorporating efficient catalysts and purification methods. Specific conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired purity and yield of BS-181 hydrochloride.
BS-181 hydrochloride has a complex molecular structure characterized by a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is with a molecular weight of approximately 453.45 g/mol.
BS-181 hydrochloride primarily undergoes substitution reactions due to its reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common reagents used in the reactions involving BS-181 hydrochloride include various organic solvents, acids, and bases. The specific conditions for each reaction depend on the desired product formation. Major products from these reactions often include substituted derivatives of the pyrazolo[1,5-a]pyrimidine core that may exhibit different biological activities .
BS-181 hydrochloride acts as a highly selective inhibitor of Cyclin-dependent kinase 7 with an IC50 value of 21 nM. Its mechanism involves binding to the active site of Cyclin-dependent kinase 7, preventing the phosphorylation of substrates necessary for cell cycle progression.
The inhibition of Cyclin-dependent kinase 7 affects transcriptional regulation by blocking the phosphorylation of RNA polymerase II at active gene promoters. This action leads to cell cycle arrest and apoptosis in cancer cells, making BS-181 hydrochloride a promising candidate for cancer therapy .
BS-181 hydrochloride has significant scientific uses, particularly in cancer research:
Cyclin-dependent kinase 7 (CDK7) is a master regulator of cellular homeostasis, functioning as a serine/threonine kinase within two critical biological complexes: the CDK-activating kinase (CAK) and the general transcription factor TFIIH. As the catalytic core of CAK (comprising CDK7, cyclin H, and MAT1), CDK7 phosphorylates the T-loop activation segments of CDKs 1, 2, 4, and 6, thereby enabling their full enzymatic activity and driving cell cycle progression from G1 to S phase and G2 to M phase [4]. For example, CDK7-mediated phosphorylation of CDK4/6 at Thr172/177 initiates DNA synthesis, while phosphorylation of CDK2 and CDK1 ensures orderly transitions through S phase and mitosis [4] [8].
Simultaneously, as a component of TFIIH, CDK7 phosphorylates the carboxyl-terminal domain (CTD) of RNA polymerase II (RNA Pol II) at Ser5 and Ser7. This phosphorylation event is indispensable for transcription initiation, promoter clearance, and the transition to productive elongation [1] [6]. CDK7 further amplifies transcriptional output by phosphorylating and activating CDK9, the kinase component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Pol II at Ser2 [4] [6]. This dual role positions CDK7 as a central node integrating cell proliferation and gene expression programs.
CDK7 is frequently overexpressed or hyperactivated in diverse malignancies, including breast, gastric, hematological, and neuroendocrine cancers, where its expression correlates with advanced disease stage and poor prognosis [3] [4]. Oncogenic transformation creates a unique dependency on CDK7 through several mechanisms. First, cancer cells exhibit heightened reliance on transcriptional programs driven by oncogenic transcription factors (e.g., MYC, RUNX1) and super-enhancers—large clusters of enhancers driving high-level expression of genes governing cell identity, proliferation, and survival [1] [6]. CDK7 is essential for the transcription of these genes, particularly those with short half-lives (e.g., MCL1, BCL2L1), which encode anti-apoptotic proteins and cell cycle regulators [1] [8].
Second, CDK7 sustains the uncontrolled cell cycle progression inherent to cancer by activating key CDKs [4]. Third, CDK7 contributes to therapy resistance by modulating DNA damage repair pathways and the activity of nuclear receptors like the estrogen receptor (ER) in breast cancer [4] [10]. Crucially, while CDK7 inhibition globally reduces transcription, cancer cells—especially those addicted to oncogenic transcriptional amplifiers like MYCN—demonstrate preferential sensitivity due to the disproportionate downregulation of super-enhancer-associated oncogenes [1] [6]. This therapeutic window, combined with the tolerability observed in preclinical models, underscores CDK7 as a compelling target for anticancer drug development [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7